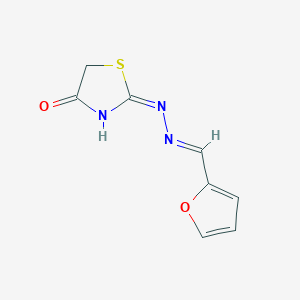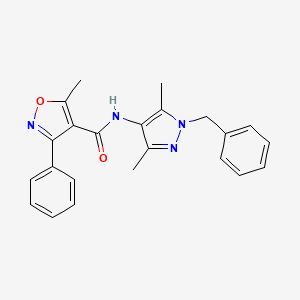![molecular formula C19H12BrN5O3 B6023155 2-bromo-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6023155.png)
2-bromo-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-bromo-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide involves the inhibition of protein kinase CK2. The compound binds to the ATP-binding site of the enzyme, thereby preventing its activity. This leads to the inhibition of various cellular processes that are regulated by CK2, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-bromo-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide in lab experiments include its high potency and selectivity for protein kinase CK2. The compound has also been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy. However, the limitations of using this compound in lab experiments include its solubility issues, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-bromo-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide. One direction is to explore its potential as a therapeutic agent for various types of cancer. Another direction is to investigate its role in regulating other cellular processes and pathways. Moreover, the development of more potent and selective inhibitors of protein kinase CK2 based on the structure of this compound is another potential area of research.
In conclusion, this compound is a promising compound that has shown potential applications in scientific research. Its high potency and selectivity for protein kinase CK2 make it a promising candidate for cancer therapy. Further research is needed to explore its full potential and develop more potent and selective inhibitors based on its structure.
Synthesemethoden
The synthesis of 2-bromo-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide involves the reaction of 2-amino-N-(2-bromo-5-chlorophenyl)benzamide with 3-nitrobenzoyl chloride in the presence of triethylamine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. The reaction takes place at room temperature, and the product is obtained in good yield.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has been extensively studied for its potential applications in scientific research. It has been found to be an effective inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The compound has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-bromo-N-[2-(3-nitrophenyl)benzotriazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN5O3/c20-16-7-2-1-6-15(16)19(26)21-12-8-9-17-18(10-12)23-24(22-17)13-4-3-5-14(11-13)25(27)28/h1-11H,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYHCDHIGCIBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=CC=C4)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-methoxyphenyl)ethyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6023087.png)
![2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B6023095.png)

![N-methyl-4-({2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}carbonyl)-2-pyridinamine](/img/structure/B6023100.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6023118.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}propanamide](/img/structure/B6023125.png)
![ethyl 1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6023136.png)
![2-(2-chlorophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6023139.png)
![N-cyclohexyl-2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6023146.png)
![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-methylpiperidine](/img/structure/B6023149.png)
![propyl 3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B6023160.png)
![N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B6023176.png)
![N-[1-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6023180.png)